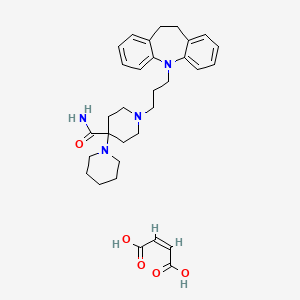

Carpipramine maleate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

100482-23-3 |

|---|---|

Molecular Formula |

C32H42N4O5 |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide |

InChI |

InChI=1S/C28H38N4O.C4H4O4/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;5-3(6)1-2-4(7)8/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

LQMNVYGQJJRMRR-BTJKTKAUSA-N |

SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Molecular and Receptor Pharmacology of Carpipramine Maleate

Neurotransmitter Receptor Binding and Affinity Profiles

Carpipramine's clinical profile is a direct consequence of its engagement with a broad spectrum of neuroreceptors. patsnap.com This section details its binding affinities for various receptor subtypes, which underpins its multifaceted pharmacological character.

Dopaminergic Receptor Antagonism and Subtype Selectivity (e.g., D2)

Carpipramine (B1212915) functions as a potent antagonist of dopamine (B1211576) receptors, particularly the D2 subtype. patsnap.compatsnap.com This blockade of D2 receptors is a cornerstone of its antipsychotic effect, helping to mitigate the overactivity of dopamine pathways associated with conditions like schizophrenia. patsnap.com Studies have demonstrated that carpipramine exhibits a high affinity for dopamine receptors labeled by [3H]haloperidol and [3H]ADTN in the rat striatum. nih.gov However, its potency in this regard is noted to be less than that of some other antipsychotic agents like clocapramine (B1669190) and Y-516. nih.gov

Table 1: Dopaminergic Receptor Affinity of Carpipramine

| Receptor Subtype | Reported Affinity/Activity | Reference |

| D2 | Antagonist; High affinity | patsnap.compatsnap.comnih.gov |

This table is for illustrative purposes and synthesizes information from the referenced sources. Specific binding affinity values (e.g., Ki, IC50) were not consistently available in the provided search results.

Serotonergic Receptor Interactions and Subtype Affinity (e.g., 5-HT2A, 5-HT2C)

A significant aspect of carpipramine's mechanism involves its interaction with serotonin (B10506) receptors, specifically exhibiting antagonistic effects at the 5-HT2A and 5-HT2C subtypes. patsnap.com This action on serotonin receptors is crucial for mood stabilization and the reduction of anxiety and depressive symptoms. patsnap.com In fact, research has highlighted that carpipramine possesses potent antagonist properties with respect to 5-HT2 receptors, with an IC50 of 3 nM for central serotonin receptor sites (type S2) as determined by its affinity for binding sites for tritiated ketanserin. google.com This interaction with both dopamine and serotonin systems is a key feature of its therapeutic profile. patsnap.com The antagonism at 5-HT2A receptors, in particular, is a feature shared by many atypical antipsychotics and is thought to contribute to a lower propensity for certain side effects. wikipedia.orgnih.gov

Table 2: Serotonergic Receptor Affinity of Carpipramine

| Receptor Subtype | Reported Affinity/Activity | IC50 | Reference |

| 5-HT2A | Antagonist | - | patsnap.comwikipedia.org |

| 5-HT2C | Antagonist | - | patsnap.com |

| 5-HT2 (S2) | Antagonist | 3 nM | google.com |

This table is for illustrative purposes and synthesizes information from the referenced sources.

Histaminergic Receptor Antagonism (e.g., H1)

Carpipramine demonstrates significant antihistaminic properties through the blockade of H1 receptors. patsnap.compatsnap.com This action is a common feature among first-generation antipsychotics and contributes to the sedative and calming effects of the drug. patsnap.comwikipedia.org The blockade of histamine (B1213489) H1 receptors can be beneficial for patients experiencing agitation or insomnia. patsnap.compatsnap.com

Table 3: Histaminergic Receptor Affinity of Carpipramine

| Receptor Subtype | Reported Affinity/Activity | Reference |

| H1 | Antagonist | patsnap.compatsnap.com |

This table is for illustrative purposes and synthesizes information from the referenced sources.

Adrenergic Receptor Interactions (e.g., Alpha-1, Alpha-2)

Table 4: Adrenergic Receptor Affinity of Carpipramine

| Receptor Subtype | Reported Affinity/Activity | Reference |

| Alpha-1 | Antagonist; High affinity | patsnap.comnih.gov |

| Alpha-2 | Antagonist; High affinity | nih.gov |

This table is for illustrative purposes and synthesizes information from the referenced sources.

Cholinergic Muscarinic Receptor Modulation

Carpipramine also exhibits anticholinergic effects by blocking muscarinic receptors. patsnap.com This modulation of the cholinergic system is a recognized aspect of its mechanism of action. patsnap.comequestrian.org.au The blockade of muscarinic receptors can contribute to both therapeutic and side effects. patsnap.comwjgnet.compsychiatrictimes.com

Table 5: Cholinergic Muscarinic Receptor Affinity of Carpipramine

| Receptor Type | Reported Affinity/Activity | Reference |

| Muscarinic | Antagonist | patsnap.comequestrian.org.au |

This table is for illustrative purposes and synthesizes information from the referenced sources.

Ligand-Receptor Interaction Dynamics and Kinetics

The interaction between a drug and its receptor is not merely a static event but a dynamic process characterized by rates of association and dissociation, which are collectively known as binding kinetics. msdmanuals.comwikipedia.org The duration of time that a drug-receptor complex persists, referred to as residence time, can significantly influence the pharmacological effect. msdmanuals.comnih.gov

Recent research has begun to explore the intricate dynamics of how ligands like carpipramine interact with their target receptors. Molecular dynamics simulations, for instance, have been employed to understand the binding of carpipramine to certain targets, revealing specific interactions such as the formation of hydrogen bonds with key residues within the binding pocket. frontiersin.orgnih.gov These simulations provide insights into the structural stability and conformational changes of the receptor upon ligand binding. nih.gov

Post-receptor Signaling Pathways and Cellular Responses Mediated by Carpipramine Maleate (B1232345)

Antagonism of the dopamine D2 receptor is a central mechanism for many antipsychotic agents. termedia.pl D2 receptors are typically coupled to the Gαi/o family of G proteins. termedia.pl Activation of these receptors by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) and reduces the activity of protein kinase A (PKA). termedia.pl By blocking the D2 receptor, Carpipramine prevents this inhibitory signal, leading to a disinhibition of the cAMP/PKA pathway. This pathway is crucial for regulating neuronal functions, including the phosphorylation of key proteins involved in synaptic transmission and gene expression. frontiersin.org Furthermore, D2 receptor activation can form a complex involving β-arrestin 2, AKT, and protein phosphatase 2A (PP2A), which serves to desensitize the receptor and inactivate AKT. termedia.pl Antagonism by Carpipramine would interfere with this complex, thereby influencing the AKT/GSK-3 (glycogen synthase kinase-3) signaling pathway, which plays a critical role in cell survival and metabolism. termedia.pl

Carpipramine also exhibits significant antagonism at serotonin 5-HT2A receptors. patsnap.com These receptors are coupled to Gαq/11 proteins, which activate phospholipase C (PLC). mdpi.com PLC activation leads to the generation of two other second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. Chronic treatment with atypical antipsychotics that block 5-HT2A receptors has been shown to modulate the expression of genes such as histone deacetylase 2 (Hdac2), influencing chromatin structure and long-term gene regulation. termedia.pl

The convergence of these signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, ultimately mediates the cellular responses to Carpipramine. termedia.pl These responses can include:

Modulation of Neuronal Excitability: By altering the phosphorylation state of ion channels and other synaptic proteins.

Regulation of Gene Expression: Through the activation of transcription factors downstream of the PKA, PKC, and MAPK pathways, leading to changes in protein synthesis. frontiersin.org

Influence on Cell Survival and Plasticity: The AKT and MAPK pathways are fundamental regulators of cellular processes like apoptosis (programmed cell death) and synaptic plasticity, which are crucial for long-term neuronal adaptation. termedia.plmdpi.com

Recent computational studies have also explored the binding of Carpipramine to other proteins, such as Triggering Receptor Expressed on Myeloid Cells-2 (TREM2) and Histone Deacetylase 3 (HDAC3), suggesting potential roles in modulating neuroinflammation and epigenetic processes. tandfonline.comfrontiersin.org Molecular dynamics simulations indicate that Carpipramine can form stable interactions within the binding pockets of these proteins, potentially stabilizing their structure. frontiersin.org

Comparative Receptor Pharmacology of Carpipramine Maleate with Structurally Related and Functionally Similar Psychotropic Agents (e.g., Clocapramine, Imipramine)

Carpipramine belongs to the iminodibenzyl (B195756) class of antipsychotics, sharing a core tricyclic structure with compounds like the antipsychotic Clocapramine and the antidepressant Imipramine (B1671792). nih.govwikipedia.org Despite this structural similarity, their pharmacological profiles exhibit critical differences that define their distinct therapeutic applications.

Carpipramine vs. Clocapramine: Clocapramine is considered a successor to Carpipramine and shares its classification as an atypical antipsychotic. nih.gov Both compounds are potent antagonists at dopamine D2, serotonin 5-HT2, and alpha-adrenergic receptors. nih.govnih.gov However, research indicates a difference in potency at the D2 receptor, with Clocapramine demonstrating more potent antidopaminergic activity than Carpipramine. nih.govnih.gov Both agents show a high affinity for α1- and α2-adrenergic receptors. nih.govnih.gov Their classification as atypical antipsychotics stems from their combined D2 and 5-HT2A receptor antagonism. nih.gov

Carpipramine vs. Imipramine: Imipramine is a prototypical tricyclic antidepressant. wikipedia.org While structurally related to Carpipramine, its primary mechanism of action is fundamentally different. Imipramine is a potent inhibitor of the reuptake of serotonin and norepinephrine (B1679862), with a much lower affinity for the dopamine D2 receptor. wikipedia.orgdrugbank.com In contrast, Carpipramine's primary mechanism is D2/5-HT2A receptor blockade, and it does not act as a significant reuptake inhibitor. nih.govwikipedia.org

This functional divergence is clear at the receptor level. For instance, while Carpipramine shows high affinity for α2-adrenergic receptors, Imipramine is among the least potent antidepressants at these sites. nih.gov Conversely, Carpipramine only partially exhibits some "imipramine-like" actions, suggesting a much weaker effect on monoamine reuptake compared to Imipramine. nih.gov Imipramine also interacts with muscarinic acetylcholine (B1216132) receptors, contributing to some of its side effects, a property also seen with Carpipramine's anticholinergic activity. patsnap.comwikipedia.org

The following table provides a comparative overview of the receptor binding profiles for these three compounds based on available research findings.

| Receptor Target | Carpipramine | Clocapramine | Imipramine |

| Dopamine D2 | High Affinity / Antagonist nih.gov | Higher Affinity than Carpipramine / Antagonist nih.govnih.gov | Low Affinity / Blocker wikipedia.org |

| Serotonin 5-HT2A | High Affinity / Antagonist patsnap.comnih.gov | High Affinity / Antagonist nih.govwikipedia.org | Moderate Affinity / Antagonist |

| Serotonin Reuptake Transporter (SERT) | Weak Inhibition nih.gov | No Significant Inhibition wikipedia.org | Potent Inhibition wikipedia.orgdrugbank.com |

| Norepinephrine Reuptake Transporter (NET) | Weak Inhibition | No Significant Inhibition wikipedia.org | Strong Inhibition wikipedia.orgdrugbank.com |

| α1-Adrenergic | High Affinity / Antagonist patsnap.comnih.gov | High Affinity / Antagonist nih.govwikipedia.org | Antagonist wikipedia.org |

| α2-Adrenergic | High Affinity / Antagonist nih.govnih.gov | High Affinity / Antagonist nih.govnih.gov | Low Affinity nih.gov |

| Histamine H1 | Antagonist patsnap.com | Antagonist | Antagonist wikipedia.org |

| Muscarinic Acetylcholine | Anticholinergic Properties patsnap.com | Antagonist | Antagonist wikipedia.org |

Preclinical Pharmacological Investigations of Carpipramine Maleate

In Vitro Pharmacological Characterization

In vitro studies are crucial for determining a drug's affinity and functional activity at specific molecular targets. iaea.org For carpipramine (B1212915), these studies have involved receptor binding assays and functional assays to characterize its interaction with key neurotransmitter receptors.

Receptor Affinity and Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for various receptors. iaea.org Studies have shown that carpipramine and its related compound, clocapramine (B1669190), exhibit a notable affinity for several dopamine (B1211576), adrenergic, and histamine (B1213489) receptors. nih.govwikipedia.org

Specifically, carpipramine demonstrates a high affinity for dopamine D2 receptors, as well as for α1- and α2-adrenergic receptors. nih.gov The affinity for D2 receptors was determined using [3H]haloperidol and [3H]ADTN as radioligands in rat striatum preparations. nih.gov For the α1- and α2-adrenoceptors, [3H]WB 4101 and [3H]clonidine were used, respectively, in the rat cerebral cortex. nih.gov The binding affinity of carpipramine has also been observed for histamine H1 and H3 receptors, as well as muscarinic acetylcholine (B1216132) receptors M1 and M2. probes-drugs.orgmedchemexpress.comnews-medical.net

Table 1: In Vitro Receptor Binding Affinity of Carpipramine

| Receptor Subtype | Radioligand | Tissue Preparation | Finding | Citation |

|---|---|---|---|---|

| Dopamine D2 | [3H]haloperidol, [3H]ADTN | Rat Striatum | High affinity | nih.gov |

| Alpha-1 Adrenergic | [3H]WB 4101 | Rat Cerebral Cortex | High affinity | nih.gov |

| Alpha-2 Adrenergic | [3H]clonidine | Rat Cerebral Cortex | High affinity | nih.gov |

| Histamine H1 | Not Specified | Not Specified | Moderate Affinity | probes-drugs.org |

| Histamine H3 | Not Specified | Not Specified | Low Affinity | probes-drugs.org |

| Muscarinic M1 | Not Specified | Not Specified | Low Affinity | probes-drugs.org |

| Muscarinic M2 | Not Specified | Not Specified | Low Affinity | probes-drugs.org |

Functional Assays of Receptor Agonism/Antagonism

Functional assays are employed to determine whether a drug acts as an agonist, antagonist, partial agonist, or inverse agonist at a particular receptor. creative-biolabs.compharmacologyeducation.org Carpipramine has been characterized as a potent dopamine antagonist. nih.gov This is supported by its ability to block the effects of dopamine at its receptors. Research on related compounds like clocapramine further indicates that it acts as an antagonist at D2, 5-HT2A, α1-adrenergic, and α2-adrenergic receptors. wikipedia.org The antagonist activity at these receptors means that it binds to them without activating them, thereby preventing the endogenous neurotransmitters from exerting their effects. pharmacologyeducation.org

Neurochemical Assessments in Animal Models

To understand the in vivo effects of carpipramine, researchers have conducted neurochemical assessments in animal models, primarily rats and mice. These studies measure the impact of the drug on the levels of neurotransmitter metabolites, which provides an indication of neurotransmitter turnover. nih.gov

Influence on Dopamine Metabolite Accumulation (e.g., HVA, DOPAC)

Dopamine is metabolized in the brain to 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.govjpp.krakow.pl An increase in the levels of these metabolites is generally considered an indicator of increased dopamine turnover or release. nih.gov Studies have shown that carpipramine accelerates the accumulation of both HVA and DOPAC in the striatum and nucleus accumbens of the rat brain. nih.gov This effect is consistent with the actions of other dopamine antagonists and suggests that by blocking dopamine receptors, carpipramine leads to a compensatory increase in the activity of dopaminergic neurons. nih.gov

Effects on Norepinephrine (B1679862) Metabolite Accumulation (e.g., MHPG)

The major metabolite of norepinephrine in the brain is 3-methoxy-4-hydroxyphenylglycol (MHPG). taylorandfrancis.comwikipedia.org Similar to its effects on the dopamine system, carpipramine has been found to accelerate the accumulation of MHPG in the mouse brain. nih.gov This suggests that carpipramine also enhances the turnover of norepinephrine, likely through its blockade of α-adrenergic receptors. nih.govnih.govplos.org

Table 2: Effects of Carpipramine on Neurotransmitter Metabolites in Animal Models

| Metabolite | Parent Neurotransmitter | Brain Region(s) | Effect | Animal Model | Citation |

|---|---|---|---|---|---|

| Homovanillic Acid (HVA) | Dopamine | Striatum, Nucleus Accumbens | Increased Accumulation | Rat | nih.gov |

| 3,4-dihydroxyphenylacetic acid (DOPAC) | Dopamine | Striatum, Nucleus Accumbens | Increased Accumulation | Rat | nih.gov |

| 3-methoxy-4-hydroxyphenylglycol (MHPG) | Norepinephrine | Whole Brain | Increased Accumulation | Mouse | nih.gov |

Investigations into Other Neurotransmitter System Turnover

While the primary focus of preclinical research on carpipramine has been on the dopamine and norepinephrine systems, its affinity for other receptors suggests potential effects on other neurotransmitter systems. For instance, its affinity for histamine and muscarinic receptors indicates a possible influence on histaminergic and cholinergic neurotransmission. probes-drugs.orgmedchemexpress.commdpi.com Furthermore, the structural and functional similarities to other atypical antipsychotics like clozapine, which have known effects on the serotonin (B10506) system, suggest that carpipramine might also modulate serotonin turnover. wikipedia.orgnih.gov However, direct studies on carpipramine's effect on the turnover of acetylcholine, histamine, or serotonin are less extensively documented in the available literature. uspharmacist.commsdmanuals.com

Behavioral Phenotyping in Animal Models Relevant to Neuropsychiatric Research

The modulation of psychomotor activity is a key indicator of a compound's central nervous system effects and is frequently assessed in preclinical animal models to predict potential antipsychotic or antidepressant action. Spontaneous locomotor activity in rodents is a widely used behavioral paradigm for this purpose. While many traditional antipsychotic agents, such as haloperidol (B65202) and chlorpromazine, typically produce a dose-dependent decrease in spontaneous locomotor activity, carpipramine exhibits a different profile. nih.gov In studies using mice, carpipramine maleate (B1232345) has been shown to increase locomotor activity and promote wakefulness. targetmol.cn This effect contrasts sharply with the motor-suppressant properties of typical neuroleptics and suggests a distinct mechanism of action on the neural circuits governing psychomotor tone. nih.gov The increase in motor activity points towards a potential stimulating or activating component of carpipramine's pharmacological profile, distinguishing it from the sedative effects commonly associated with antipsychotic medications. targetmol.cnpatsnap.com

Table 1: Effects of Neuroleptic Agents on Spontaneous Locomotor Activity in Rodents

| Compound | Effect on Spontaneous Locomotor Activity | Animal Model | Reference |

|---|---|---|---|

| Carpipramine maleate | Increase | Mice | targetmol.cn |

| Haloperidol | Decrease | Rats | nih.gov |

| Chlorpromazine | Decrease | Rats | nih.gov |

| Pimozide | Decrease | Rats | nih.gov |

| Clozapine | No alteration | Rats | nih.gov |

The term "psychoanaleptic" refers to a stimulating effect that can counteract lethargy and apathy. In the context of neuropsychiatric research, animal models that show an increase in exploratory or locomotor behavior can suggest such activating properties. The observed increase in locomotor activity and wakefulness in mice treated with carpipramine points to potential psychoanaleptic or desinhibitory effects. targetmol.cn This is significant because negative symptoms in psychiatric conditions like schizophrenia include apathy and avolition, for which many conventional antipsychotics have limited efficacy. nih.gov

By stimulating motor activity rather than suppressing it, carpipramine's profile suggests it may not induce the psychic indifference or lack of initiative seen with some neuroleptics. Instead, its activating properties could potentially address symptoms of desinhibition and apathy. This effect is atypical for a compound also classified as an antipsychotic and suggests a complex interaction with various neurotransmitter systems that results in a unique behavioral output, combining neuroleptic action with a non-sedating, potentially activating component.

Models for Studying Psychomotor Tone Modulation

Receptor Occupancy Studies in Animal Brain Regions

Receptor binding and occupancy studies are crucial for elucidating the mechanism of action of a psychotropic drug. In vitro studies using tissue from the rat brain have provided detailed insights into the receptor profile of carpipramine. These investigations have demonstrated that carpipramine is a potent antagonist of dopamine receptors. nih.gov Specifically, it shows a high affinity for dopamine D2 receptors labeled by [³H]haloperidol in the rat striatum. nih.gov

Table 2: In Vitro Receptor Binding Profile of Carpipramine in Rat Brain Regions

| Receptor Target | Binding Affinity/Action | Brain Region/Tissue Prep | Reference |

|---|---|---|---|

| Dopamine D2 | High Affinity Antagonist | Striatum | patsnap.comnih.gov |

| α1-Adrenoceptor | High Affinity | Cerebral Cortex | nih.gov |

| α2-Adrenoceptor | High Affinity | Cerebral Cortex | nih.gov |

| Serotonin 5-HT2 | Antagonist | Not Specified | patsnap.com |

| Histamine H1 | Antagonist | Not Specified | patsnap.com |

Synthetic Methodologies and Chemical Derivatization of Carpipramine Maleate

Elucidation of Synthesis Pathways for the Carpipramine (B1212915) Core Structure

The synthesis of the core carpipramine structure, a dibenz[b,f]azepine derivative, involves multi-step chemical processes. A common approach to constructing the tricyclic iminodibenzyl (B195756) core is through the cyclization of 2,2'-diaminobibenzyl, often catalyzed by agents like polyphosphoric acid at high temperatures. beilstein-journals.org This foundational structure is then further functionalized.

One established method for creating the dibenzazepine (B1670418) ring system involves the catalytic dehydrogenation of 10,11-dihydro-5H-dibenzo[b,f]azepine. beilstein-journals.org Another synthetic strategy involves metal-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, to form the central seven-membered ring. beilstein-journals.org

The synthesis of carpipramine specifically requires the alkylation of the iminodibenzyl nitrogen. This is typically achieved by reacting the iminodibenzyl core with a suitable alkylating agent containing the piperidinopiperidine carboxamide side chain. A key intermediate in this process is 1-(3-chloropropyl)piperidine-4-carboxamide (B169732). The synthesis of this intermediate can be approached in two primary ways:

Nitrile Hydrolysis: This involves the conversion of 4-cyanopiperidine (B19701) to piperidine-4-carboxamide, followed by N-alkylation with a 3-chloropropyl group.

Direct Amidation: This route starts with piperidine-4-carboxylic acid, which is activated and then reacted with ammonia (B1221849) to form the amide, followed by N-alkylation.

The final step in the synthesis of the carpipramine core involves the coupling of the iminodibenzyl moiety with the 1-(3-chloropropyl)piperidine-4-carboxamide side chain. This is a nucleophilic substitution reaction where the secondary amine of the iminodibenzyl displaces the chlorine atom on the propyl chain of the piperidine (B6355638) derivative.

Table 1: Key Synthetic Intermediates and Reagents

| Compound | Role in Synthesis | CAS Number |

|---|---|---|

| Iminodibenzyl (10,11-dihydro-5H-dibenz[b,f]azepine) | Core tricyclic structure | 494-19-9 |

| 1-(3-Chloropropyl)piperidine-4-carboxamide | Side chain precursor | 129846-88-4 |

| 4-Cyanopiperidine | Starting material for side chain synthesis | 4395-98-6 |

| Piperidine-4-carboxylic acid | Starting material for side chain synthesis | 498-94-2 |

| 1-Bromo-3-chloropropane | Alkylating agent | 109-70-6 prepchem.com |

Salt Formation Chemistry and Properties of the Maleate (B1232345) Counterion

Carpipramine is formulated as a maleate salt to enhance its pharmaceutical properties. Salt formation is a common strategy in drug development to improve characteristics such as solubility, stability, and bioavailability. researchgate.netnih.govbjcardio.co.uk The basic nitrogen atoms in the carpipramine molecule, specifically the tertiary amine in the piperidine ring and the nitrogen of the dibenzazepine ring system, are susceptible to protonation by an acid, in this case, maleic acid.

The reaction involves the transfer of a proton from maleic acid, a dicarboxylic acid, to one of the basic nitrogen atoms of carpipramine, forming an ionic bond. This results in the formation of the carpipramine maleate salt. nih.gov

The maleate counterion offers several advantages in pharmaceutical formulations. It is known to improve the aqueous solubility and chemical stability of drug substances in their crystalline state. researchgate.net The specific (Z) configuration of the double bond in maleate may influence the physical and biological properties of the resulting salt. ontosight.ai The choice of a counterion can significantly impact a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). ontosight.aiacs.org However, the presence of maleic acid can also alter the microenvironment of a drug product, which in some cases can lead to the formation of degradation products. nih.gov

Table 2: Properties of Maleate as a Pharmaceutical Counterion

| Property | Description | Reference |

|---|---|---|

| Improved Solubility | Enhances the dissolution of the drug in aqueous media. | researchgate.net |

| Enhanced Stability | Can improve the chemical stability of the active pharmaceutical ingredient in the solid state. | researchgate.net |

| Biopharmaceutical Profile | Can lead to a better overall biopharmaceutical profile compared to the free base. | researchgate.net |

| Potential for Instability | The acidic nature of the counterion can sometimes lead to degradation of the active ingredient. | nih.govbjcardio.co.uk |

Development and Characterization of this compound Structural Analogs

The development of structural analogs of carpipramine has been an area of interest to explore structure-activity relationships and potentially discover compounds with improved therapeutic profiles. wikipedia.orgwikipedia.org Modifications have been made to various parts of the carpipramine molecule, including the dibenzazepine core, the piperidine ring, and the connecting propyl chain.

Examples of structurally related compounds include:

Clocapramine (B1669190): This analog features a chlorine atom substituted on the dibenzazepine ring system. wikipedia.org

Mosapramine: This compound has a more complex spiro-imidazopyridine-piperidine side chain. ebi.ac.uk

The synthesis of these analogs generally follows similar principles to that of carpipramine, involving the preparation of a modified core or side chain, followed by their coupling. For instance, the synthesis of clocapramine would involve starting with a chlorinated iminodibenzyl derivative.

The characterization of these analogs involves a range of analytical techniques to confirm their structure and purity. These include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. nih.gov The development of new analogs often involves computational methods to predict their properties and interactions with biological targets. researchgate.net

Table 3: Selected Structural Analogs of Carpipramine

| Analog Name | Key Structural Modification | Reference |

|---|---|---|

| Clocapramine | Chlorine substitution on the dibenzazepine ring. | wikipedia.org |

| Mosapramine | Spiro-imidazopyridine-piperidine side chain. | ebi.ac.uk |

Advanced Chemical Synthesis Techniques for this compound Precursors

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of carpipramine precursors to improve efficiency, yield, and environmental friendliness.

Catalytic Processes: The use of transition metal catalysts, such as palladium, in cross-coupling reactions like the Buchwald-Hartwig amination, provides a powerful and versatile method for forming the C-N bonds crucial for constructing the dibenzazepine core. beilstein-journals.org

Mechanochemistry: Ball milling techniques offer a solvent-free or low-solvent alternative for reactions such as N-alkylation. beilstein-journals.org This method can be applied to the alkylation of imides and other nitrogen-containing heterocycles, potentially offering a greener route to key intermediates. beilstein-journals.org

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability for the synthesis of pharmaceutical intermediates.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times for various organic transformations involved in the synthesis of heterocyclic compounds.

These advanced techniques can be particularly beneficial for the industrial-scale production of this compound by optimizing the synthesis of key precursors like the substituted iminodibenzyl core and the functionalized piperidine side chain.

Compound Names Mentioned in the Article

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Iminodibenzyl |

| 2,2'-Diaminobibenzyl |

| 10,11-dihydro-5H-dibenzo[b,f]azepine |

| 1-(3-Chloropropyl)piperidine-4-carboxamide |

| 4-Cyanopiperidine |

| Piperidine-4-carboxylic acid |

| Maleic acid |

| Clocapramine |

| Mosapramine |

Metabolism and Pharmacokinetics at a Research Level

Identification of Primary Metabolic Pathways and Biotransformation Enzymes (e.g., Cytochrome P450 systems)

The biotransformation of carpipramine (B1212915) follows several key pathways, resulting in structural modifications of the parent molecule. Research has identified three principal metabolic routes for carpipramine in humans and various animal models. tandfonline.comnih.govtandfonline.com These pathways are fundamental to its conversion into more water-soluble forms, facilitating excretion.

The primary metabolic pathways identified are:

Hydroxylation of the iminodibenzyl (B195756) ring: This reaction introduces a hydroxyl group onto the core ring structure of the molecule, forming a phenol (B47542) or an alcohol, without altering the side-chain. tandfonline.comnih.govtandfonline.com

Hydroxylation of the terminal piperidine (B6355638): This involves the addition of a hydroxyl group to the piperidine ring at the end of the side-chain, specifically leading to a 2-piperidinol (B1352357) derivative. tandfonline.comnih.govtandfonline.com

Cyclization and dehydrogenation of the side-chain: This more complex transformation involves the cyclization and subsequent dehydrogenation of the 2-piperidinol group on the side-chain. tandfonline.comnih.govtandfonline.com

While it is established that these transformations are catalyzed by the cytochrome P450 superfamily of enzymes, which are central to Phase I metabolism, the specific isoenzymes responsible for carpipramine metabolism have not been definitively identified in the reviewed literature. patsnap.comnih.govnih.gov For many tricyclic antidepressants, enzymes such as CYP2D6 and CYP2C19 play a significant role in metabolism. nih.gov One source suggests that drugs affecting the CYP2D6 enzyme system could potentially interact with carpipramine, implying a possible role for this enzyme; however, direct evidence from in vitro studies with specific human CYP isoforms for carpipramine is not available in the searched literature. patsnap.com

Characterization of Carpipramine Maleate (B1232345) Metabolites and Their Pharmacological Activities

The metabolism of carpipramine is extensive, with studies detecting a large number of metabolites. In research conducted on humans, rats, rabbits, and dogs, a total of 20 to 25 different metabolites were detected in urine and feces, with 16 of these being successfully isolated and identified. tandfonline.comnih.govtandfonline.com This indicates a complex biotransformation process.

The pharmacological activities of the other numerous metabolites of carpipramine have not been extensively characterized in the public domain. Research into the specific actions of these metabolites is crucial for a complete understanding of the drug's effects. ontosight.ai

Table 1: Primary Metabolic Pathways of Carpipramine

| Metabolic Pathway | Description | Resulting Modification |

|---|---|---|

| Ring Hydroxylation | Introduction of a hydroxyl (-OH) group onto the iminodibenzyl nucleus. | Formation of phenolic or alcoholic metabolites. |

| Side-Chain Hydroxylation | Addition of a hydroxyl (-OH) group to the terminal piperidine ring of the side-chain. | Formation of 2-piperidinol derivatives. |

| Side-Chain Modification | Cyclization and subsequent dehydrogenation of the 2-piperidinol group. | Formation of cyclized metabolites. |

Data derived from Bieder et al., 1985. tandfonline.comnih.govtandfonline.com

In Vitro and In Vivo Studies of Metabolic Stability and Enzyme Inhibition/Induction

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is typically assessed using in vitro systems like liver microsomes or hepatocytes. pharmgkb.org These studies determine parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which help predict in vivo pharmacokinetic behavior. pharmgkb.org

Furthermore, the potential for a drug to act as an inhibitor or an inducer of metabolic enzymes, such as the cytochrome P450 system, is a critical aspect of its pharmacokinetic profile. studymind.co.ukmdedge.comamazonaws.com Enzyme inhibition can lead to increased plasma levels of co-administered drugs, while enzyme induction can decrease their concentrations, potentially leading to therapeutic failure or toxicity. studymind.co.ukmdedge.comamazonaws.com

Despite the importance of these parameters, a review of the available scientific literature did not yield specific in vitro or in vivo studies that have evaluated the metabolic stability, or the enzyme inhibition and induction potential of carpipramine maleate.

Theoretical Pharmacokinetic Modeling and Simulation for this compound

Pharmacokinetic (PK) modeling and simulation are powerful tools used in drug development to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. acs.org These models can range from simple compartmental models to complex physiologically based pharmacokinetic (PBPK) models, which integrate physiological, physicochemical, and in vitro metabolic data to simulate drug behavior in the body. acs.org

For tricyclic antidepressants, such models can help in understanding the wide inter-individual variability in plasma concentrations and in predicting the impact of factors like genetic polymorphisms in metabolic enzymes. nih.govacs.org However, a comprehensive search of the scientific literature did not identify any studies dedicated to the theoretical pharmacokinetic modeling or simulation specifically for this compound. While molecular dynamics simulations have been performed to investigate its interaction with other proteins, these were not focused on its pharmacokinetic properties. patsnap.com

Advanced Analytical Methodologies for Carpipramine Maleate Research

Development and Validation of Chromatographic Techniques for Quantification (e.g., HPLC, LC-MS)

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are fundamental in the quantitative analysis of carpipramine (B1212915) maleate (B1232345). mdpi.com These techniques offer high sensitivity and selectivity, which are essential for detecting the low concentrations of the drug often found in biological samples. ijisrt.comnih.gov

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of pharmaceutical compounds like carpipramine maleate. europeanpharmaceuticalreview.comresearchgate.netmdpi.com Method development for HPLC involves optimizing several parameters to achieve adequate separation and detection. scienceopen.com Key considerations include the choice of the stationary phase (e.g., C18 column), the composition of the mobile phase (often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and a buffer), the flow rate, and the detection wavelength. researchgate.netnih.govresearchgate.net For instance, a study on the simultaneous determination of chlorpheniramine (B86927) maleate and other active ingredients utilized a mobile phase of methanol and a buffer mixture at a flow rate of 0.8 mL/min. scienceopen.com Validation of HPLC methods is critical and is performed according to guidelines from bodies like the International Conference on Harmonization (ICH) to ensure specificity, linearity, accuracy, precision, and robustness. scienceopen.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS and its tandem version, LC-MS/MS, combine the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. pacificbiolabs.comalwsci.com This combination is particularly powerful for analyzing complex mixtures and quantifying analytes at very low levels. nih.govshimadzu.com In a typical LC-MS/MS setup, the analyte is first separated on an LC column and then ionized, commonly using electrospray ionization (ESI). ijper.org The mass spectrometer then detects the compound based on its mass-to-charge ratio (m/z). pacificbiolabs.com For enhanced specificity, multiple reaction monitoring (MRM) is often used, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. researchgate.netnih.gov For example, a method for trimipramine, a related compound, used MRM to monitor the transition from a precursor ion to a specific product ion, enabling a lower limit of quantification of 0.1 ng/mL in human plasma. researchgate.net The development of LC-MS/MS methods involves the careful optimization of both chromatographic and mass spectrometric conditions. nih.gov

Interactive Table: Example HPLC and LC-MS/MS Method Parameters

| Parameter | HPLC Example (for similar compounds) | LC-MS/MS Example (for Trimipramine) |

|---|---|---|

| Column | Phenomenex C18 (Luna 5µ, 250 × 4.6 mm) nih.gov | ZORBAX ECLIPSE XDB- C18 (4.6 x 150 mm, 5 µm) researchgate.net |

| Mobile Phase | Methanol: 0.05 M dibasic phosphate (B84403) buffer pH 4.0 (30:70; v/v) nih.gov | 5mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid: methanol (25:75 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min researchgate.net |

| Detection | UV at 215 nm nih.gov | MRM positive mode, m/z 295.20→100.10 researchgate.net |

| Retention Time | Not specified for Carpipramine | 1.67 min researchgate.net |

| Linearity Range | Not specified for Carpipramine | 0.1 to 100.1 ng/ml researchgate.net |

| LOD/LOQ | LOD: 10 µg/ml (for CPM) mdpi.com | LLOQ: 0.1 ng/ml researchgate.net |

Application of Spectroscopic Methods for Structural Characterization and Purity Assessment (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the chemical structure of this compound and assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose. outsourcedpharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. spectroscopyonline.combruker.commdpi.com It is considered a "gold standard" for structural characterization and can be used to confirm the identity of a compound by comparing its spectral fingerprint to a reference standard. outsourcedpharma.combruker.com Both ¹H and ¹³C NMR are utilized to analyze the structure of organic molecules. researchgate.net For instance, in the structural analysis of related triazolic compounds, ¹³C-NMR was used to confirm S-alkylation by observing the absence of the chemical shift characteristic for a C=S group. researchgate.net Quantitative NMR (qNMR) can also be employed to determine the absolute purity of a substance by using an internal standard. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, which is crucial for both identification and purity assessment. alwsci.combiosmartnotes.com When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it can identify and quantify impurities even at trace levels. pacificbiolabs.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula of a compound and its fragments. pacificbiolabs.com Techniques like tandem mass spectrometry (MS/MS) provide structural information by fragmenting the parent molecule and analyzing the resulting daughter ions. pacificbiolabs.comnih.gov

Interactive Table: Spectroscopic Techniques for this compound Analysis

| Technique | Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural Elucidation, Purity Assessment outsourcedpharma.comnih.gov | Detailed molecular structure, functional groups, stereochemistry, absolute purity (qNMR) bruker.comresearchgate.netnih.gov |

| Mass Spectrometry | Identification, Purity Assessment pacificbiolabs.comalwsci.com | Molecular weight, elemental composition, presence of impurities biosmartnotes.comresearchgate.net |

| Infrared (IR) Spectroscopy | Identification of Functional Groups spectroscopyonline.comnih.gov | Presence of specific chemical bonds and functional groups biosmartnotes.com |

| UV-Visible Spectroscopy | Quantification, Purity biosmartnotes.comresearchgate.net | Concentration of the analyte, preliminary identification based on absorption spectrum pacificbiolabs.com |

Electrochemical and Biosensor-Based Detection Approaches

Electrochemical methods and biosensors represent emerging and promising approaches for the detection of this compound, offering advantages such as high sensitivity, rapid analysis, and the potential for miniaturization and on-site testing. researchgate.netuantwerpen.be

Electrochemical Sensors:

Electrochemical sensors detect analytes by measuring changes in electrical properties like current or potential. mdpi.com Voltammetric techniques, such as differential pulse voltammetry (DPV), are often employed. researchgate.net The development of these sensors frequently involves modifying the electrode surface with nanomaterials to enhance sensitivity and selectivity. scirp.orgrsc.org For example, a sensor for paracetamol, phenylephrine (B352888) hydrochloride, and chlorpheniramine maleate was constructed using a nickel phosphate nanoparticle-modified carbon paste electrode, which catalyzed the oxidation of the drugs. researchgate.net While direct electrochemical detection of some drugs can be challenging, mediator compounds can be used to facilitate the reaction. uantwerpen.be

Biosensors:

Biosensors are analytical devices that combine a biological recognition element (like an enzyme, antibody, or nucleic acid) with a physicochemical transducer. nih.govbmglabtech.com This integration allows for highly specific detection of the target analyte. nih.gov The transducer converts the biological recognition event into a measurable signal, which can be electrochemical, optical, or piezoelectric. scirp.org For instance, an electrochemical immunosensor based on antibody-modified particles can be used for the detection of specific biomarkers. nih.gov While specific biosensors for this compound are not widely reported, the principles have been successfully applied to other drugs and biomarkers, indicating their potential for future development in this area. bmglabtech.comnih.gov

Methodological Studies on Sample Preparation and Extraction Techniques for Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, urine, or tissue requires efficient sample preparation to remove interfering substances and concentrate the analyte of interest. mdpi.comorientjchem.org

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and fast method often used for plasma samples, where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation. nih.govmdpi.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.orgmdpi.com It is effective for removing phospholipids (B1166683) and can concentrate the analyte. mdpi.com The choice of extraction solvent is critical and depends on the physicochemical properties of the drug. ijisrt.com

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while interfering compounds pass through. mdpi.com The analyte is then eluted with a different solvent. ijisrt.com SPE is a widely used and effective technique for cleanup and concentration. ijisrt.com

Microsampling Techniques: Newer techniques like volumetric absorptive microsampling (VAMS) and capillary microsampling are gaining traction as they require very small sample volumes (microliters), which is less invasive and reduces sample processing steps. nih.gov

The choice of extraction method depends on the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical technique to be used. ijisrt.commdpi.com

Interactive Table: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation | Protein removal by precipitation with an organic solvent. mdpi.com | Simple, fast. nih.gov | May not remove all interferences, potential for ion suppression in MS. mdpi.com |

| Liquid-Liquid Extraction | Partitioning of analyte between two immiscible liquids. mdpi.com | Low cost, effective removal of phospholipids, analyte concentration. mdpi.comorientjchem.org | Can be labor-intensive, uses larger volumes of organic solvents. orientjchem.org |

| Solid-Phase Extraction | Analyte is retained on a solid sorbent and then eluted. ijisrt.com | High recovery, effective cleanup and concentration. ijisrt.commdpi.com | Can be more expensive and require method development. |

| Microsampling | Collection of very small volumes of biological fluid. nih.gov | Minimally invasive, reduced sample volume and processing. nih.gov | May require more sensitive analytical instrumentation. |

Theoretical and Computational Studies on Carpipramine Maleate

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The structure-activity relationship (SAR) for carpipramine (B1212915) is rooted in its classification as a tricyclic compound, structurally related to both imipramine (B1671792) and butyrophenones. wikipedia.org The core of its activity lies in the specific arrangement of its chemical moieties.

Key Structural Features for Activity:

Tricyclic Core: The iminodibenzyl (B195756) (dibenz[b,f]azepine) nucleus is a foundational scaffold. This rigid, three-ring system is crucial for orienting the molecule within the binding pockets of its target receptors.

Propyl Linker: A three-carbon aliphatic chain connects the tricyclic core to the piperidine (B6355638) moiety. This specific length is often critical for optimal activity in many tricyclic antipsychotics and antidepressants, allowing the terminal amine group to achieve the correct distance and vector for receptor interaction. slideshare.net

Terminal Piperidine-Carboxamide Group: The complex piperidinyl-piperidine-carboxamide group at the end of the alkyl chain significantly influences the compound's affinity and selectivity for various receptors. This bulky, polar group is a key determinant of its atypical profile, distinguishing it from simpler tricyclic structures.

SAR studies on the broader class of phenothiazines and related tricyclics indicate that modifications to the side chain and the tricyclic system can drastically alter the pharmacological profile, shifting activity between dopamine (B1211576), serotonin (B10506), and other receptors. slideshare.net For carpipramine, the combination of the iminodibenzyl core and the unique piperidine-carboxamide side chain results in its characteristic antagonist activity at dopamine D2, serotonin 5-HT2, and histamine (B1213489) H1 receptors. patsnap.com

Structure-property relationship (SPR) investigations analyze how the chemical structure influences physicochemical properties, which in turn affect the drug's pharmacokinetic profile.

| Physicochemical Property | Value/Descriptor | Significance |

|---|---|---|

| Molecular Weight | 446.6 g/mol | Influences diffusion and transport across biological membranes. nih.gov |

| XLogP3 | 4.5 | Indicates high lipophilicity, suggesting good potential for crossing the blood-brain barrier. nih.gov |

| Hydrogen Bond Donors | 2 | The carboxamide group provides hydrogen bond donor capabilities, crucial for specific receptor interactions. nih.gov |

| Hydrogen Bond Acceptors | 4 | Multiple nitrogen and oxygen atoms act as hydrogen bond acceptors, contributing to binding affinity. nih.gov |

| Polar Surface Area (PSA) | 52.8 Ų | A moderate PSA, balanced with its lipophilicity, affects cell permeability and solubility. nih.gov |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations have been employed to investigate the binding of carpipramine to various biological targets at an atomic level. nih.gov A notable area of recent research has been the repurposing of existing drugs, where carpipramine was identified as a potential inhibitor of Histone Deacetylase 3 (HDAC3), a target in cancer therapy. nih.govresearchgate.net

In a structure-based virtual screening study of FDA-approved drugs, carpipramine was identified as having a high affinity and specificity for the HDAC3 binding pocket. nih.govresearchgate.net Molecular docking analyses pinpointed carpipramine as a potent candidate based on its favorable binding affinity. nih.gov

| Computational Method | Key Finding | Reference |

|---|---|---|

| Structure-Based Virtual Screening | Identified Carpipramine as a promising hit with exceptional affinity for the HDAC3 binding pocket. | nih.govresearchgate.net |

| Molecular Docking | Showed significant interactions with crucial binding-site residues of HDAC3. | nih.gov |

| Molecular Dynamics (MD) Simulation | The Carpipramine-HDAC3 complex is stable, with the drug inducing fewer conformational changes in the enzyme. | nih.govresearchgate.net |

| Hydrogen Bond Analysis | Confirmed strong and specific hydrogen bonds with functionally significant residues in the active site. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Pharmacological Profiles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov While specific QSAR models developed exclusively for carpipramine and its close analogs are not widely published, the principles of QSAR can be applied to predict its pharmacological profile.

A QSAR model for carpipramine's activity would aim to correlate its physicochemical descriptors with its known antagonist potencies at D2, 5-HT2, and H1 receptors. patsnap.comnih.gov Descriptors used in such a model would include:

Electronic properties: (e.g., partial charges on atoms) to model electrostatic interactions.

Steric properties: (e.g., molecular volume, surface area) to model the fit within the receptor.

Hydrophobic properties: (e.g., LogP) to model the influence of lipophilicity on binding. nih.gov

Topological indices: which describe molecular branching and shape.

By building a model with a training set of diverse tricyclic compounds, the activity of a new compound like carpipramine could be predicted. youtube.com In one quantitative structure-toxicity relationship (QSTR) study, carpipramine was included in a large dataset of drugs to model toxicity, where its various physicochemical properties were computationally derived and used as model inputs. unal.edu.co

| Descriptor | Value | Relevance in Modeling |

|---|---|---|

| Molecular Weight | 446.64 g/mol | Basic descriptor related to size and steric factors. unal.edu.co |

| Surface Tension | 52.62 dyne/cm | Relates to intermolecular forces and interactions. unal.edu.co |

| Molar Refractivity | 136.14 cm³ | Relates to molecular volume and polarizability. unal.edu.co |

| Polarizability | 53.95 x 10⁻²⁴ cm³ | Describes the ability of the electron cloud to be distorted, important for dispersion forces. |

| LogP | 4.5 | Crucial for modeling hydrophobicity and membrane permeability. nih.gov |

In Silico Predictions of Drug-Metabolizing Enzyme Interactions

In silico methods are invaluable for predicting a drug's metabolic fate, primarily its interactions with drug-metabolizing enzymes like the cytochrome P450 (CYP) family. creative-biolabs.com These computational tools can predict the site of metabolism (SOM) on a molecule and whether the compound is a substrate, inhibitor, or inducer of a particular enzyme. nih.gov

For carpipramine, in silico models would predict its interaction with various CYP isoforms. It is known that the metabolism of carpipramine can be affected by the CYP2D6 enzyme. patsnap.com Computational approaches can model this interaction:

Structure-based methods: Docking carpipramine into the active site of a CYP2D6 homology model can predict binding affinity and identify the parts of the molecule most likely to be oxidized. creative-biolabs.com

Ligand-based methods: Machine learning models trained on known CYP2D6 substrates and inhibitors can classify carpipramine based on its structural features alone. creative-biolabs.commdpi.com

These predictions are critical, as they can explain potential drug-drug interactions. For example, in silico models would predict that co-administration of carpipramine with a known CYP2D6 inhibitor (like fluoxetine (B1211875) or paroxetine) would likely lead to reduced metabolism and higher plasma concentrations of carpipramine. patsnap.com

| Enzyme Family | Specific Enzyme | Predicted Interaction | Implication |

|---|---|---|---|

| Cytochrome P450 | CYP2D6 | Substrate | This enzyme is a primary pathway for the metabolic clearance of Carpipramine. patsnap.com |

| Cytochrome P450 | CYP2D6 | Potential for Inhibition by other drugs | Inhibitors of CYP2D6 can impact Carpipramine's metabolism, a key prediction from in silico interaction models. patsnap.com |

Future Directions and Emerging Research Avenues for Carpipramine Maleate

Exploration of Novel Therapeutic Targets Based on Comprehensive Receptor Profiling

Carpipramine's mechanism of action involves antagonism at multiple receptor sites, including dopamine (B1211576) D2, serotonin (B10506) 5-HT2, and histamine (B1213489) H1 receptors. patsnap.com This multi-receptor profile contributes to its antipsychotic and anxiolytic effects. patsnap.com However, a more comprehensive understanding of its binding affinities across a wider range of neuroreceptors is a critical area for future research.

Advanced receptor profiling technologies can uncover previously unknown interactions, potentially revealing novel therapeutic targets. For instance, identifying high-affinity binding to receptors implicated in other psychiatric or neurological conditions could open doors for repurposing carpipramine (B1212915). Researchers are increasingly looking beyond traditional monoamine receptors to targets such as trace amine-associated receptors (TAARs), muscarinic receptors, and various subtypes of glutamate (B1630785) receptors, which are all considered promising targets for new psychiatric treatments. nih.govurfu.ru A detailed map of carpipramine's receptor interactions could elucidate its unique clinical effects and guide the development of more targeted therapies with improved efficacy and side-effect profiles.

Application of Advanced Animal Models for Deeper Mechanistic Insights into Neuropsychiatric Conditions

Traditional animal models have been instrumental in the initial characterization of antipsychotic drugs. scielo.br However, there is a growing recognition of the limitations of these models in fully recapitulating the complexity of human psychiatric disorders. sciencemediacentre.es The future of carpipramine research will likely involve the use of more sophisticated and predictive preclinical models. haifa.ac.il

These advanced models may include:

Genetically engineered models: Animals with specific gene mutations relevant to schizophrenia or anxiety can provide insights into how carpipramine's effects are influenced by genetic predispositions.

Neurodevelopmental models: These models, which involve interventions during early life, can mimic the developmental aspects of psychiatric illnesses and allow for the study of carpipramine's potential preventative or disease-modifying effects.

Models with enhanced behavioral and cognitive readouts: Moving beyond simple behavioral tests, future studies will likely incorporate more complex cognitive tasks to assess the impact of carpipramine on a wider range of symptoms, including cognitive deficits, which are a core feature of schizophrenia. nih.gov

By employing these advanced models, researchers can gain a more nuanced understanding of carpipramine's mechanism of action and its potential efficacy in treating specific symptom domains of neuropsychiatric conditions. criver.com

Integration of Systems Biology and Omics Technologies in Carpipramine Maleate (B1232345) Research

The advent of systems biology and "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, holistic approach to understanding drug action. frontiersin.orgnih.gov Integrating these high-throughput data sets can provide a comprehensive picture of the molecular changes induced by carpipramine treatment. nih.govresearchgate.net

Future research in this area could involve:

Transcriptomic studies: Analyzing changes in gene expression in response to carpipramine can identify key signaling pathways and molecular networks modulated by the drug.

Proteomic analysis: This can reveal alterations in protein levels and post-translational modifications, offering direct insights into the drug's impact on cellular function.

Metabolomic profiling: Studying changes in metabolite levels can provide a functional readout of the biochemical effects of carpipramine.

By combining these multi-omics approaches, researchers can construct detailed models of carpipramine's effects on biological systems, leading to a better understanding of its therapeutic mechanisms and potentially identifying biomarkers to predict treatment response. mcw.edu

Innovative Approaches for Formulation and Delivery Systems (e.g., microparticles)

The formulation and delivery of a drug can significantly impact its efficacy, tolerability, and patient compliance. While carpipramine is typically administered orally, research into innovative delivery systems could offer significant advantages. patsnap.com

One promising area is the development of sustained-release formulations, such as microparticles. A patent for a sustained-release microsphere preparation lists carpipramine maleate as a potential candidate for such a formulation. google.com This approach could maintain stable plasma concentrations of the drug over an extended period, potentially improving therapeutic outcomes and reducing the frequency of administration. google.com Other novel formulations, such as transdermal delivery systems, are also being explored for other antipsychotics to enhance bioavailability and patient compliance. mdpi.com

Pharmacological Basis for Potential Repurposing or Combination Strategies

Drug repurposing, or finding new uses for existing drugs, is a cost-effective and time-efficient strategy in pharmaceutical development. frontiersin.org The unique pharmacological profile of carpipramine suggests potential for its use in conditions beyond its current indications. patsnap.com For example, its disinhibitory and psychoanaleptic properties have led to considerations of its utility in conditions characterized by psychomotor slowing. nih.gov

Furthermore, combination therapy is becoming an increasingly common approach to enhance therapeutic efficacy and manage complex diseases. nih.gov Network-based drug repurposing, which analyzes the complex interactions between drugs, diseases, and genes, could identify rational combination strategies involving carpipramine. mdpi.comrepo4.eu For instance, combining carpipramine with a drug that targets a complementary pathway could lead to synergistic effects and improved outcomes in treatment-resistant patient populations. Research into the pharmacological basis for such combinations, supported by preclinical and clinical studies, will be a key area of future investigation. medrxiv.org

Q & A

Q. How can researchers ethically access restricted pharmacokinetic datasets for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.